2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide
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Overview
Description
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is a complex organic compound that features both indole and carbazole moieties. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide typically involves the coupling of an indole derivative with a carbazole derivative. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions often include the use of an organic solvent such as dichloromethane or dimethylformamide, and the reaction is typically carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole and carbazole moieties can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the carbazole nitrogen, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield indoline derivatives.
Scientific Research Applications
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders and cancer.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide involves its interaction with specific molecular targets. The indole and carbazole moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with receptors in the nervous system, influencing signal transduction pathways and neuronal activity.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide
- 1,2,3,9-tetrahydro-9-methyl-3-((2-methyl-1H-imidazol-1-yl)methyl)-4H-carbazol-4-one
Uniqueness
2-[1-(propan-2-yl)-1H-indol-3-yl]-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide is unique due to its combination of indole and carbazole moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C25H27N3O |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)-N-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetamide |
InChI |
InChI=1S/C25H27N3O/c1-16(2)28-15-17(18-8-4-6-13-23(18)28)14-24(29)26-22-12-7-10-20-19-9-3-5-11-21(19)27-25(20)22/h3-6,8-9,11,13,15-16,22,27H,7,10,12,14H2,1-2H3,(H,26,29) |
InChI Key |
BCOYYIUGOOZNIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3CCCC4=C3NC5=CC=CC=C45 |
Origin of Product |
United States |
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